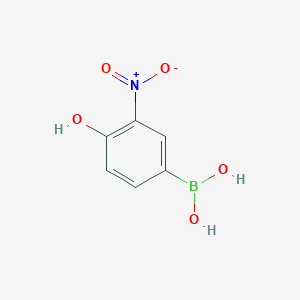

(4-Hydroxy-3-nitrophenyl)boronic acid

描述

(4-Hydroxy-3-nitrophenyl)boronic acid is an organic compound with the molecular formula C6H6BNO5 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Hydroxy-3-nitrophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to give the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the use of borate esters as precursors. These esters are made by dehydrating boric acid with alcohols. The process is scalable and can be optimized for high yield and purity .

化学反应分析

Types of Reactions: (4-Hydroxy-3-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the boronic acid group to a borate ester or boronic anhydride.

Reduction: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl group under acidic or basic conditions

Major Products:

Oxidation: Borate esters or boronic anhydrides.

Reduction: Aminophenylboronic acids.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used

科学研究应用

(4-Hydroxy-3-nitrophenyl)boronic acid and its derivatives are useful in a variety of applications, especially in scientific research.

Synthesis and Production

4-Hydroxy-3-nitrobiphenyl, a precursor to crop protecting agents, can be produced from 4-hydroxybiphenyl by nitrating with nitric acid . A mixture of 4-hydroxybiphenyl and glacial acetic acid is heated until the glacial acetic acid boils. Then the nitric acid, or a mixture of nitric acid and glacial acetic acid, is metered into the reflux of the boiling acetic acid . The resulting reaction product does not require purification .

Pharmaceutical Research

A new series of potential flutamide-like antiandrogens has been designed and synthesized to treat prostate cancer . This was achieved by varying the acyl part, linker, and substitution of the benzene ring in the 4-nitro-3-trifluoromethylanilide scaffold of non-steroidal androgens, with the nitro group replaced by a boronic acid functionality . Compound 9a was more effective against LAPC-4 than flutamide, hydroxyflutamide, and bicalutamide, and it exhibited lower toxicity against the non-cancerous cell line HK-2 .

Boronic acids have been tested for their efficacy against cancer cell lines such as human prostate cancer cell line PC-3 and human liver cancer cell line HepG2 . The use of the HepG2 cancer cell line was rationalized due to the fact, that some of the discussed derivatives bear pyrazinamide moiety within their structure . Most anti-tuberculosis drugs have issues with severe hepatotoxicity .

Cosmetics

Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products . Experimental design allows to identify and quantify the influence of raw materials, as well as the interaction between them .

Chemical Reactions

4-Nitrophenylboronic acid is used in chemical reactions . For example, a mixture of 4-nitrophenyl)boronic acid, 2-bromothiazole, and in toluene, , and dioxane was degassed and purged with for 3 times. The mixture was stirred at 80 degrees Celsius for 12 hours under atmosphere and LCMS showed the reaction was complete . The mixture was concentrated and the residue was purified by column chromatography to give 2-(4-nitrophenyl)thiazole as a yellow solid .

Table of Compounds

| Compound | Similarity |

|---|---|

| [ 13331-27-6 ] | 0.98 |

| [ 5570-19-4 ] | 0.90 |

| (4-Methyl-3-nitrophenyl)boronic acid | 0.88 |

| 3-Aminophenylboronic acid monohydrate | 0.79 |

| [ 30418-59-8 ] | 0.79 |

| [ 850568-75-1 ] | 0.78 |

| 2-Fluoro-5-nitrophenylboronic acid | 0.78 |

作用机制

The mechanism by which (4-Hydroxy-3-nitrophenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biochemical assays and as a building block in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and other proteins that have active sites containing nucleophilic residues .

相似化合物的比较

3-Nitrophenylboronic acid: Similar structure but with the nitro group at the 3-position.

4-Nitrophenylboronic acid: Similar structure but without the hydroxyl group.

Phenylboronic acid: The parent compound without any substituents.

Uniqueness: (4-Hydroxy-3-nitrophenyl)boronic acid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct reactivity and properties. The hydroxyl group enhances its solubility and reactivity in aqueous environments, while the nitro group provides additional sites for chemical modification .

生物活性

(4-Hydroxy-3-nitrophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Boronic Acids in Medicine

Boronic acids, including this compound, have been recognized for their diverse biological activities. They can interact with various biological molecules, which makes them valuable in drug design and therapeutic applications. Their ability to form reversible covalent bonds with nucleophilic sites in proteins and nucleic acids enhances their potential as therapeutic agents .

The biological activity of this compound primarily stems from its ability to form coordinate covalent bonds with biomolecules. This interaction can lead to:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes by binding to active sites, thereby blocking substrate access.

- Anticancer Activity : Studies have shown that derivatives of boronic acids exhibit selective cytotoxicity against various cancer cell lines, including prostate and liver cancer cells. For instance, this compound has been evaluated for its effectiveness against the LAPC-4 prostate cancer cell line .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

-

Anticancer Activity :

- A study demonstrated that compounds designed with the boronic acid moiety showed improved selectivity and efficacy against prostate cancer cell lines compared to traditional antiandrogens like flutamide. The compound exhibited lower toxicity towards non-cancerous cells while maintaining potent anti-proliferative effects on cancer cells .

- Molecular Docking Studies :

- Enhanced Uptake in Cellular Systems :

Table 1: Biological Activity Summary of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Effective against LAPC-4 prostate cancer cells | |

| Enzyme Inhibition | Inhibits protease activity | |

| Cellular Uptake | Enhanced uptake via glycan interactions |

Table 2: Comparison of Selective Cytotoxicity

| Compound | Cancer Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| This compound | LAPC-4 (Prostate) | 15 | High |

| Flutamide | LAPC-4 | 25 | Moderate |

| Hydroxyflutamide | HK-2 (Non-cancerous) | 50 | Low |

属性

IUPAC Name |

(4-hydroxy-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQDFOXXEZKEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656966 | |

| Record name | (4-Hydroxy-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-75-1 | |

| Record name | (4-Hydroxy-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。